![molecular formula C27H30O3 B14319071 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid CAS No. 111503-98-1](/img/structure/B14319071.png)
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ortho-cresol with acetone in the presence of a catalyst such as dodecanethiol at a controlled temperature of 40°C . This reaction leads to the formation of the desired compound through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and aromatic rings play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways within cells, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-isopropylbenzoic acid: An analog with similar structural features but different substituents.
3,5-Diisopropyl-4-hydroxybenzoic acid: Another related compound with variations in the position and type of substituents.
Uniqueness
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid is unique due to its specific arrangement of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
111503-98-1 |
|---|---|
Fórmula molecular |
C27H30O3 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C27H30O3/c1-17-11-7-9-13-21(17)26(3,4)19-15-20(25(29)30)24(28)23(16-19)27(5,6)22-14-10-8-12-18(22)2/h7-16,28H,1-6H3,(H,29,30) |
Clave InChI |
JQGCYROYZGDAPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)(C)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


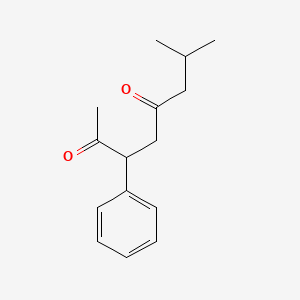
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
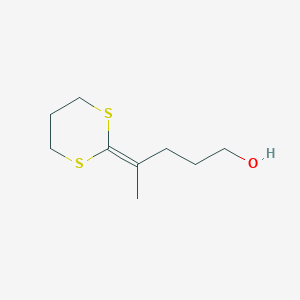


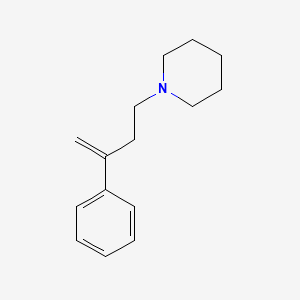
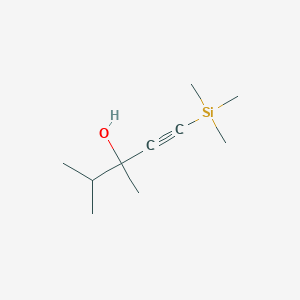
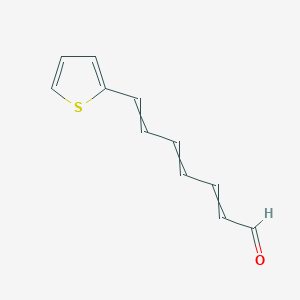
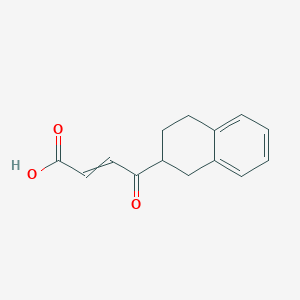
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
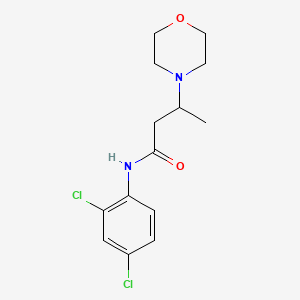
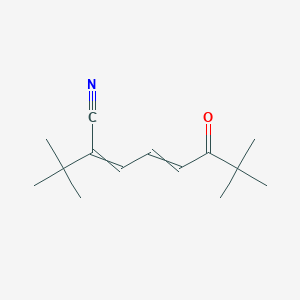
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
